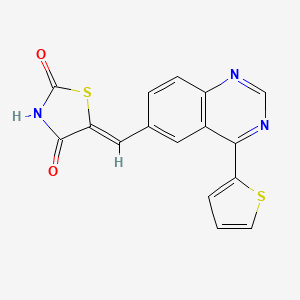

(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione

Description

Properties

Molecular Formula |

C16H9N3O2S2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(5Z)-5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21)/b13-7- |

InChI Key |

NMNRWTSGPSQRGI-QPEQYQDCSA-N |

Isomeric SMILES |

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |

Canonical SMILES |

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazoline Core

The 2-chloro substituent on the quinazoline ring undergoes substitution with nitrogen nucleophiles:

Example Reaction :

-

Reactant: 2-Chloro-N-phenylacetamide

-

Conditions: DMF, K₂CO₃, 80°C, 6–8 hours

-

Product: Acetamide-linked derivatives

Key Data :

-

Substitution occurs regioselectively at the 2-position of quinazoline.

-

Electron-withdrawing groups on the phenyl ring enhance reactivity .

Functionalization via Thiophene Ring Modifications

The thiophene-2-yl group participates in electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Product Feature | Application |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 0°C | -SO₃H group at thiophene C5 | Enhanced water solubility |

| Halogenation | NBS, CCl₄, light | Bromination at thiophene C3/C4 | Cross-coupling precursors |

Note : Thiophene’s electron-rich nature directs electrophiles to the α-positions .

Thiazolidine-2,4-dione Ring Reactivity

The TZD moiety undergoes two primary transformations:

Hydrolysis Under Acidic Conditions

-

Reagents : HCl (conc.), reflux

-

Product : 2,4-Diketone intermediate (opens TZD ring)

-

Utility : Intermediate for synthesizing carboxylic acid derivatives .

Aldol Condensation

-

Reactant : Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde)

-

Conditions : Piperidine/EtOH, reflux

-

Product : 5-Arylidene-TZD derivatives with extended conjugation .

Cross-Coupling Reactions

The quinazoline-thiophene system facilitates Suzuki-Miyaura couplings :

Example :

-

Boronated partner : Phenylboronic acid

-

Catalyst : Pd(PPh₃)₄, Na₂CO₃

-

Solvent : DME/H₂O

-

Product : Biaryl hybrids with enhanced π-stacking capabilities .

Biological Activation via Metabolic Reactions

In vitro studies reveal:

Scientific Research Applications

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.

Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it can interact with bacterial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and reported activities of “(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione” with related TZD derivatives:

Key Structural and Functional Comparisons:

Core Heterocyclic Systems: The quinazoline core in the target compound distinguishes it from imidazopyridazine (YPC-21440) and quinoline () analogs. Quinazoline’s planar structure may enhance DNA interaction or kinase binding, as seen in other quinazoline-based therapeutics . Thiophene vs. In contrast, piperazine substituents in YPC-21440 enhance solubility and kinase affinity .

Biological Activities: Anticancer Potential: YPC-21440 and related imidazopyridazine-TZD hybrids exhibit nanomolar potency against Pim kinases, suggesting that the target compound’s quinazoline-thiophene system may similarly target kinase pathways . Metabolic Regulation: Pioglitazone’s PPARγ agonism highlights the TZD moiety’s role in metabolic diseases. The target compound lacks the ethoxybenzyl group critical for PPARγ binding, implying divergent mechanisms . Antimicrobial and Antioxidant Effects: Phenolic TZD derivatives (e.g., from Marc et al.) show radical scavenging activity, whereas the target compound’s thiophene may confer distinct redox properties .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogous TZD-quinazoline hybrids, such as condensation of thiazolidinedione with a quinazoline aldehyde precursor . In contrast, YPC-21440 requires multistep functionalization of imidazopyridazine .

Biological Activity

(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidine-2,4-dione with appropriate quinazoline derivatives. The method often employs a Knoevenagel condensation reaction, which is a common approach in synthesizing compounds with significant biological activity.

Antioxidant Activity

Research indicates that quinazoline derivatives, including those containing thiazolidine moieties, exhibit considerable antioxidant properties. The antioxidant potential is primarily attributed to their ability to scavenge reactive oxygen species (ROS). A study demonstrated that hybrid molecules bearing both quinazoline and phenolic scaffolds showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that various thiazolidine derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from thiazolidine-2,4-dione showed zones of inhibition ranging from 20 mm to over 30 mm against various bacterial strains .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 5d | 25 | Antibacterial |

| 5l | 30 | Antibacterial |

| 5o | 22 | Antibacterial |

Anti-tubercular Activity

Recent studies have highlighted the anti-tubercular potential of thiazolidine derivatives. Compounds synthesized through the modification of thiazolidine frameworks showed moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 100 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound’s antioxidant activity is likely due to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thus preventing oxidative stress-related damage.

- Antimicrobial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of thiazolidine derivatives in a preclinical model for their anti-inflammatory and anti-fibrotic effects in lung diseases such as chronic obstructive pulmonary disease (COPD). The results indicated that certain derivatives significantly reduced inflammation markers and improved lung function metrics in treated models .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.